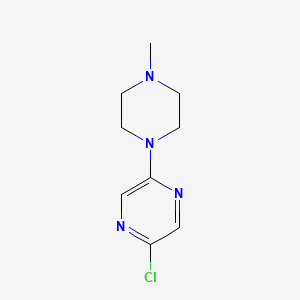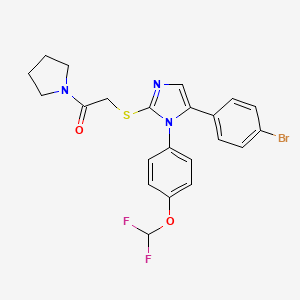
Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H8BrClO4 . It has an average mass of 307.525 Da and a monoisotopic mass of 305.929443 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 4 oxygen atoms .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Aryloxyacetic Acid Analogs : Research conducted by Dahiya, Pathak, and Kaur (2008) involved the synthesis of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs. This work highlights the versatility of related compounds in the creation of novel chemical structures, potentially useful in various applications including material science and synthetic chemistry (Dahiya, Pathak, & Kaur, 2008).
Molecular Structure Studies : A study by Lee, Ryu, and Junseong Lee (2017) on the crystal structure of a compound similar to methyl (2-bromo-4-chloro-6-formylphenoxy)acetate, provides valuable insights into the molecular architecture and potential applications in crystallography and materials science (Lee, Ryu, & Junseong Lee, 2017).
Biological Screening and Applications
Antimicrobial Activity : The research by Dahiya et al. (2008) also delved into the antimicrobial properties of synthesized compounds. Some peptide derivatives showed significant bioactivity against various bacteria and fungi, indicating the potential for developing new antimicrobial agents (Dahiya, Pathak, & Kaur, 2008).
Synthesis of Indole Derivatives : A study by Dan (2006) on the synthesis of indole derivatives using related compounds demonstrates the relevance of such chemicals in synthesizing biologically active molecules, which could have implications in pharmaceutical research (Dan, 2006).
Environmental and Agricultural Applications
- Herbicidal Activity : Hayashi and Kouji (1990) investigated the herbicidal effects of certain isomers related to this compound. This indicates potential applications in agriculture and environmental management (Hayashi & Kouji, 1990).
Advanced Material Science
Synthesis of Schiff Base Ligands and Complexes : The research by Pamukçi et al. (2007) involved the synthesis of oxime-bearing hexakis(2-formylphenoxy)-phosphazene and its derivatives, showcasing applications in the field of advanced materials and coordination chemistry (Pamukçi, Çil, Begeç, & Arslan, 2007).
X-Ray Structure and DFT Calculation : Sheikhshoaie et al. (2015) conducted a study involving X-ray structure and DFT calculation of complexes related to this compound, illustrating its utility in computational chemistry and molecular modeling (Sheikhshoaie, Ebrahimipour, Crochet, & Fromm, 2015).
properties
IUPAC Name |
methyl 2-(2-bromo-4-chloro-6-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(14)5-16-10-6(4-13)2-7(12)3-8(10)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNGHZJEBDTSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)
![5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide](/img/structure/B2376120.png)
![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)
![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)